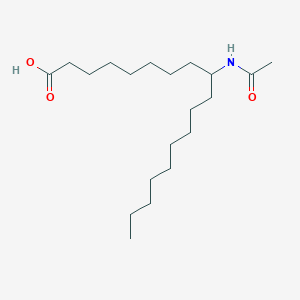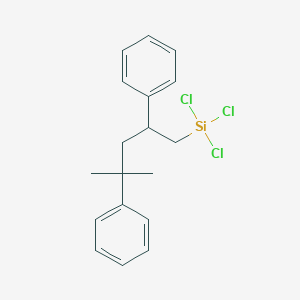
(3R)-3-tert-Butylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-tert-Butylcyclohex-1-ene: is an organic compound characterized by a cyclohexene ring with a tert-butyl group attached to the third carbon in the R configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-tert-Butylcyclohex-1-ene typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene as the starting material.
Addition of tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Isomerization: The resulting product is then subjected to isomerization to ensure the tert-butyl group is in the R configuration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts alkylation.
Purification: Employing distillation and crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R)-3-tert-Butylcyclohex-1-ene can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into saturated cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, where the tert-butyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogenating agents, Lewis acids, and bases.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexenes depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: (3R)-3-tert-Butylcyclohex-1-ene is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand the behavior of cyclohexene derivatives in biological systems.
Medicine:
Drug Development: It is explored as a potential scaffold for the development of new pharmaceuticals due to its unique structural properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (3R)-3-tert-Butylcyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The cyclohexene ring allows for π-π interactions and other non-covalent interactions, contributing to its overall activity.
Comparison with Similar Compounds
(3S)-3-tert-Butylcyclohex-1-ene: The S enantiomer of the compound, differing in the configuration of the tert-butyl group.
Cyclohexene: The parent compound without the tert-butyl group.
tert-Butylcyclohexane: A saturated analog where the double bond is reduced.
Uniqueness:
Stereochemistry: The R configuration of the tert-butyl group in (3R)-3-tert-Butylcyclohex-1-ene provides unique stereochemical properties that influence its reactivity and interactions.
Reactivity: The presence of the tert-butyl group enhances the compound’s stability and reactivity compared to cyclohexene.
Properties
CAS No. |
61062-49-5 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(3R)-3-tert-butylcyclohexene |
InChI |
InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3/t9-/m0/s1 |
InChI Key |
FQOILKXUWLDCJM-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCCC=C1 |
Canonical SMILES |
CC(C)(C)C1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


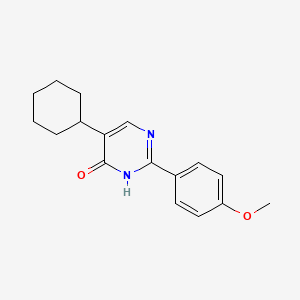
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)
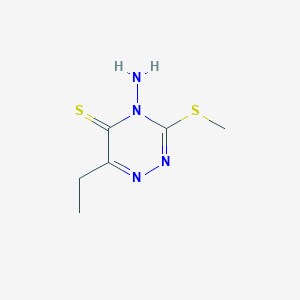

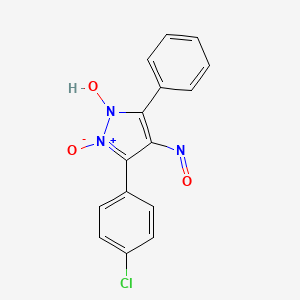
![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)

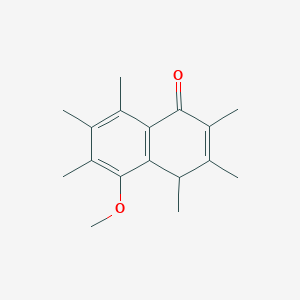
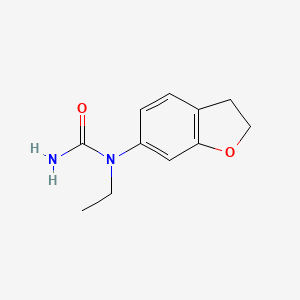
![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)
